

Spectroscopic Profile of (6-Fluoropyridin-3-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (6-Fluoropyridin-3-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(6-Fluoropyridin-3-yl)methanamine**, a key building block in medicinal chemistry and drug discovery. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and MS analyses of **(6-Fluoropyridin-3-yl)methanamine**.

Table 1: NMR Spectral Data

Nucleus	Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
^1H	CDCl_3	~ 8.1	d	~ 2.5	H-2
^1H	CDCl_3	~ 7.7	dd	$\sim 8.5, 2.5$	H-4
^1H	CDCl_3	~ 6.9	dd	$\sim 8.5, 3.0$	H-5
^1H	CDCl_3	~ 3.9	s	-	$-\text{CH}_2-$
^1H	CDCl_3	~ 1.6	br s	-	$-\text{NH}_2$
^{13}C	CDCl_3	~ 163 (d, $^1\text{JCF} \approx 240$)	d	~ 240	C-6
^{13}C	CDCl_3	~ 148 (d, $^3\text{JCF} \approx 15$)	d	~ 15	C-2
^{13}C	CDCl_3	~ 139 (d, $^3\text{JCF} \approx 8$)	d	~ 8	C-4
^{13}C	CDCl_3	~ 125 (d, $^4\text{JCF} \approx 4$)	d	~ 4	C-3
^{13}C	CDCl_3	~ 109 (d, $^2\text{JCF} \approx 35$)	d	~ 35	C-5
^{13}C	CDCl_3	~ 45	t	-	$-\text{CH}_2-$
^{19}F	CDCl_3	~ -70	s	-	-F

Note: The NMR data presented is based on predictive models and analysis of structurally similar compounds due to the limited availability of experimentally derived spectra in public literature. Actual experimental values may vary.

Table 2: IR Spectral Data

Vibrational Mode	**Frequency (cm ⁻¹) **	Intensity
N-H Stretch	3300-3500	Medium, Broad
C-H Stretch (Aromatic)	3000-3100	Medium
C-H Stretch (Aliphatic)	2850-2960	Medium
C=N Stretch (Pyridine)	1580-1610	Strong
C=C Stretch (Pyridine)	1450-1500	Strong
C-F Stretch	1200-1250	Strong
C-N Stretch	1020-1250	Medium

Table 3: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₆ H ₇ FN ₂
Molecular Weight	126.13 g/mol
Exact Mass	126.05932639 Da[1]
Primary Fragmentation Ion (Predicted)	m/z 109 ([M-NH ₃] ⁺)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality data for **(6-Fluoropyridin-3-yl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **(6-Fluoropyridin-3-yl)methanamine** in 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (zg30).
- Acquisition Parameters:
 - Spectral Width: -2 to 10 ppm.
 - Number of Scans: 16.
 - Relaxation Delay (d1): 5 seconds.
 - Acquisition Time (aq): 3-4 seconds.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

3. ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (zgpg30).
- Acquisition Parameters:
 - Spectral Width: 0 to 180 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay (d1): 2 seconds.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

4. ^{19}F NMR Acquisition:

- Spectrometer: NMR spectrometer with a fluorine probe, operating at a corresponding frequency (e.g., 376 MHz on a 400 MHz instrument).
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
- Spectral Width: -50 to -90 ppm.
- Number of Scans: 64.
- Relaxation Delay (d1): 5 seconds.
- Processing: Apply a Fourier transform with an exponential window function. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- For Attenuated Total Reflectance (ATR-FTIR), place a small drop of the neat liquid sample directly onto the ATR crystal.
- For a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

2. Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance or Absorbance.
- Spectral Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

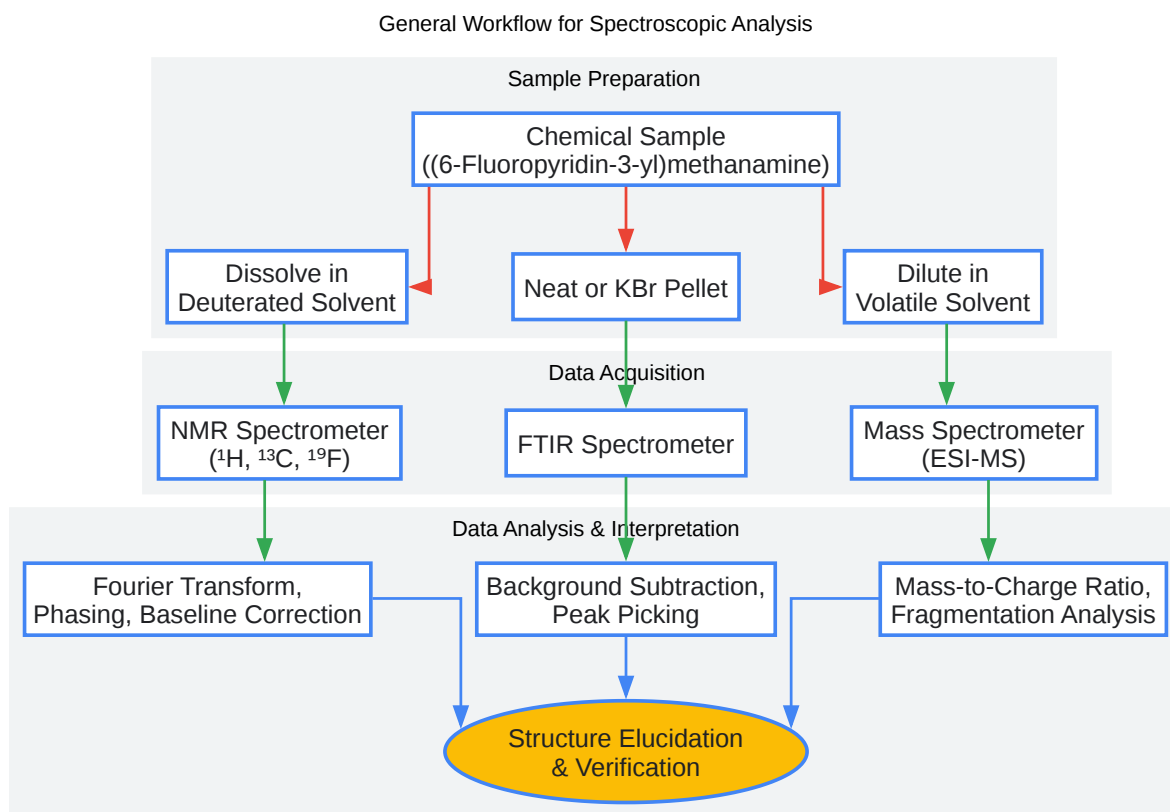
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 $^{\circ}\text{C}$.
- Data Analysis: Determine the exact mass of the molecular ion ($[\text{M}+\text{H}]^{+}$) and analyze the fragmentation pattern in MS/MS experiments to confirm the structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(6-Fluoropyridin-3-yl)methanamine**.



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 1-(6-Fluoropyridin-3-yl)methanamine | C₆H₇FN₂ | CID 21714708 - PubChem [pubchem.ncbi.nlm.nih.gov]
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